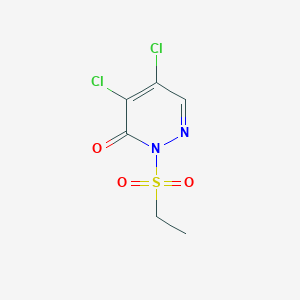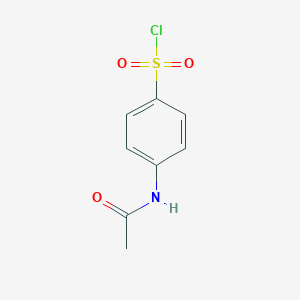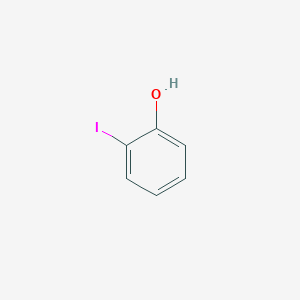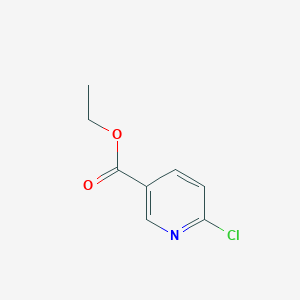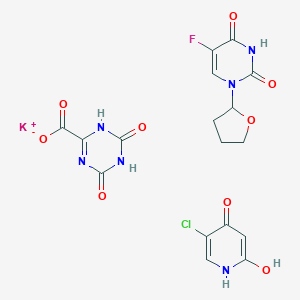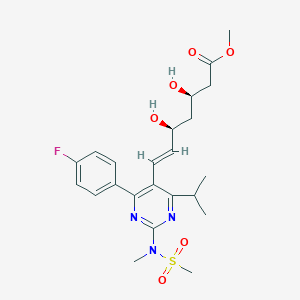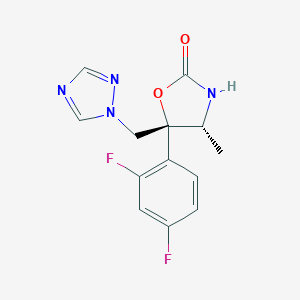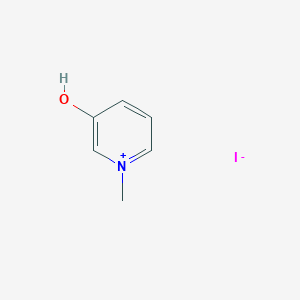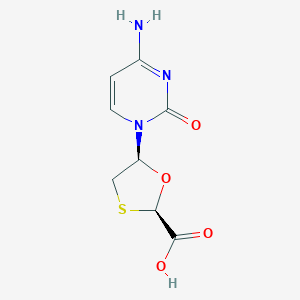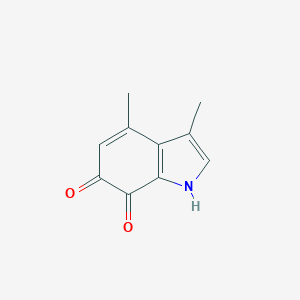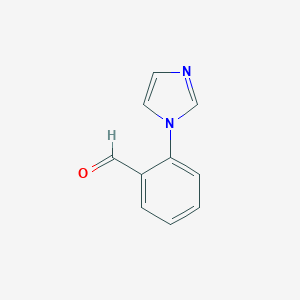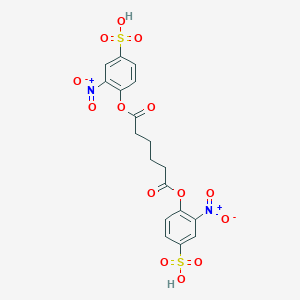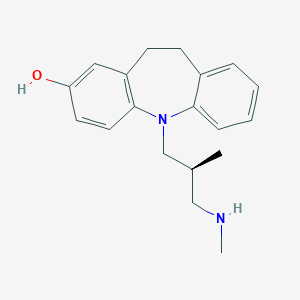
2-Hydroxydesmethyltrimipramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxydesmethyltrimipramine, also known as 2-HDT, is a metabolite of trimipramine, a tricyclic antidepressant drug. 2-HDT has been found to have potential antidepressant and anxiolytic effects, and has been the subject of scientific research in recent years.
Mecanismo De Acción
The exact mechanism of action of 2-Hydroxydesmethyltrimipramine is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This may help to regulate mood and reduce symptoms of depression and anxiety.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Hydroxydesmethyltrimipramine can increase levels of serotonin and norepinephrine in the brain, which may lead to its antidepressant and anxiolytic effects. It has also been found to have antioxidant properties and may protect against oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Hydroxydesmethyltrimipramine in lab experiments is that it has been found to be well-tolerated and has low toxicity in animal models. However, its limited solubility in water may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Direcciones Futuras
There are several potential future directions for research on 2-Hydroxydesmethyltrimipramine. One area of interest is its potential as a treatment for alcohol addiction and post-traumatic stress disorder. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, research could explore the use of 2-Hydroxydesmethyltrimipramine in combination with other antidepressant drugs to enhance its therapeutic effects.
Métodos De Síntesis
2-Hydroxydesmethyltrimipramine is synthesized by the demethylation of trimipramine, which can be achieved through various methods such as oxidation, reduction, and hydrolysis. One common method involves the use of sodium hydroxide and hydrogen peroxide to oxidize trimipramine to 2-Hydroxydesmethyltrimipramine. The resulting product can then be purified through chromatography techniques.
Aplicaciones Científicas De Investigación
2-Hydroxydesmethyltrimipramine has been studied for its potential antidepressant and anxiolytic effects in animal models. It has been found to increase serotonin and norepinephrine levels in the brain, which are neurotransmitters involved in mood regulation. Studies have also shown that 2-Hydroxydesmethyltrimipramine may have potential as a treatment for alcohol addiction and post-traumatic stress disorder.
Propiedades
Número CAS |
145014-58-0 |
|---|---|
Nombre del producto |
2-Hydroxydesmethyltrimipramine |
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
11-[(2S)-2-methyl-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H24N2O/c1-14(12-20-2)13-21-18-6-4-3-5-15(18)7-8-16-11-17(22)9-10-19(16)21/h3-6,9-11,14,20,22H,7-8,12-13H2,1-2H3/t14-/m0/s1 |
Clave InChI |
LITUUVIRCVGRTI-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
SMILES |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
SMILES canónico |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Sinónimos |
2-HDMTR 2-hydroxydesmethyltrimipramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)
